3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine

Description

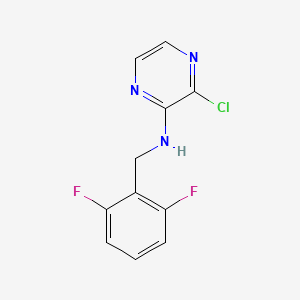

3-Chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine is a heterocyclic compound featuring a pyrazine core substituted with a chlorine atom at the 3-position and a 2,6-difluorobenzyl group attached to the amine. This structure combines halogenated aromaticity with a pyrazine scaffold, a motif commonly associated with biological activity in pharmaceuticals and agrochemicals.

Properties

IUPAC Name |

3-chloro-N-[(2,6-difluorophenyl)methyl]pyrazin-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H8ClF2N3/c12-10-11(16-5-4-15-10)17-6-7-8(13)2-1-3-9(7)14/h1-5H,6H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DSYPJXYZEXPUCC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)CNC2=NC=CN=C2Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H8ClF2N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

255.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine is a compound of growing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluation, and pharmacological properties of this compound, focusing on its mechanisms of action and therapeutic applications.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

- Molecular Formula : C11H9ClF2N4

- Molecular Weight : 276.67 g/mol

This compound features a pyrazine ring substituted with a chloro group and a difluorobenzyl moiety, which is critical for its biological activity.

Synthesis

The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic route often includes:

- Formation of the Pyrazine Core : Utilizing appropriate reagents to construct the pyrazine ring.

- Substitution Reactions : Introducing the chloro and difluorobenzyl groups through nucleophilic substitution or coupling reactions.

Anticancer Activity

Recent studies have demonstrated that this compound exhibits significant anticancer properties. For instance:

- In vitro Studies : The compound was tested against various cancer cell lines, showing potent inhibitory effects with IC50 values in the low micromolar range. Specifically, it inhibited the proliferation of cancer cells by inducing apoptosis and cell cycle arrest at the G2/M phase.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 0.304 | Apoptosis induction |

| Km-12 (Colorectal) | 0.250 | Cell cycle arrest |

These findings suggest that the compound may act through multiple pathways, including modulation of key signaling proteins involved in cell survival and proliferation.

Enzyme Inhibition

The compound has also been evaluated for its ability to inhibit specific enzymes related to cancer progression:

- TRK Inhibition : It has shown nanomolar inhibitory activity against TRKA receptors, which are implicated in various cancers. The reported IC50 values for TRKA inhibition were found to be as low as 56 nM, indicating strong potential as a targeted therapy.

Pharmacokinetics and Safety Profile

Pharmacokinetic studies are crucial for assessing the viability of any new drug candidate. Preliminary data suggest that this compound possesses favorable pharmacokinetic properties:

- Plasma Stability : The compound demonstrates good stability in plasma, which is essential for maintaining therapeutic levels.

- Toxicity Assessment : Early toxicity studies indicate low cytotoxicity towards normal cells compared to cancer cells, highlighting its selective action.

Case Studies

Several case studies have explored the therapeutic potential of this compound:

- Case Study on MCF-7 Cells : A detailed examination revealed that treatment with this compound led to a significant decrease in cell viability and increased markers of apoptosis.

- In Vivo Models : Animal studies are underway to evaluate the efficacy and safety profile in tumor-bearing mice, with initial results showing promising tumor reduction rates.

Comparison with Similar Compounds

Key Structural Features and Similarity Scores

The compound shares a pyrazin-2-amine backbone with several analogs, differing in substituents and their positions. Below is a comparative analysis based on structural and functional

Key Observations:

- Substituent Position and Electronic Effects : The 3-chloro substituent in the target compound contrasts with 5-chloro or trifluoromethyl groups in analogs. Chlorine at the 3-position may enhance electrophilic reactivity compared to bulkier CF₃ groups, influencing binding to biological targets .

Halogenated Benzyl/Phenyl Derivatives

Functional Group Comparisons

Key Observations:

- Benzyl vs. Amide Linkages : While diflubenzuron (a pesticide) uses a 2,6-difluorobenzoyl amide group, the target compound’s benzyl-amine linkage may confer greater stability against hydrolytic degradation, extending its half-life in biological systems .

- Triazole vs. Pyrazine Cores : Rufinamide’s triazole core is structurally distinct but shares the 2,6-difluorobenzyl moiety, underscoring the pharmacological relevance of this substituent in CNS-targeting drugs .

Research Findings and Implications

- Agrochemical Potential: Chloropyrazine derivatives (e.g., CAS 89323-09-1) are intermediates in pesticide synthesis. The target compound’s chlorine and fluorine substituents align with motifs seen in insect growth regulators like diflubenzuron .

- Medicinal Chemistry : The 2,6-difluorobenzyl group’s presence in rufinamide suggests that the target compound could be optimized for neurological applications, though further studies are needed to confirm target affinity .

- Synthetic Challenges : Fluorination at the 2,6-positions of the benzyl group requires precise regioselective synthesis, as seen in intermediates like CAS 55233-58-4 .

Preparation Methods

Nucleophilic Aromatic Substitution (SNAr)

A widely used method for preparing halogenated aminopyrazines involves nucleophilic substitution of a halogen (usually fluorine or chlorine) on a pyrazine ring by an amine nucleophile. For 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine, the typical route includes:

- Starting from 3-chloropyrazin-2-amine or a suitably halogenated pyrazine precursor.

- Reacting with 2,6-difluorobenzylamine under controlled conditions (temperature, solvent polarity) to achieve substitution at the 2-position.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Solvent | Polar aprotic solvents (e.g., DMF, DMSO) | Enhances nucleophilicity |

| Temperature | 80–150 °C | Elevated temperature favors substitution |

| Base | Mild bases (e.g., K2CO3, NaHCO3) | Neutralizes formed acid byproducts |

| Reaction time | 4–24 hours | Monitored by TLC or HPLC |

This method benefits from regioselectivity provided by the leaving group position and electronic effects of substituents on the pyrazine ring.

Transition Metal-Catalyzed Cross-Coupling

Another sophisticated approach involves palladium-catalyzed amination (Buchwald-Hartwig type) or copper-catalyzed Ullmann-type coupling:

- Starting with 3-chloropyrazine derivatives bearing suitable leaving groups.

- Coupling with 2,6-difluorobenzylamine in the presence of Pd(PPh3)4 or CuI catalysts.

- Use of bases such as Na2CO3 or K3PO4 and solvents like DME/H2O.

| Parameter | Typical Conditions | Notes |

|---|---|---|

| Catalyst | Pd(PPh3)4 (5 mol%) or CuI (10 mol%) | Pd preferred for higher selectivity |

| Base | Na2CO3, K3PO4 | Neutralizes acids, promotes coupling |

| Solvent | DME/H2O mixture | Facilitates catalyst solubility |

| Temperature | 100–150 °C | Required for efficient coupling |

| Reaction time | 12–24 hours | Reaction progress monitored by TLC/HPLC |

This method allows selective introduction of the amine group while retaining chloro and fluoro substituents, with good yields and purity.

Detailed Research Findings and Optimization

Reaction Optimization

- Temperature control is critical: Higher temperatures increase reaction rate but may lead to by-products such as over-chlorination or defluorination.

- Solvent choice affects regioselectivity and yield. Polar aprotic solvents favor nucleophilic substitution, while mixed solvents (DME/H2O) enhance metal catalyst activity.

- Stoichiometry of reagents : Using slight excess of amine nucleophile improves conversion but requires careful purification.

- Catalyst loading : Lower catalyst amounts reduce cost but may slow reaction; optimal catalyst loading balances efficiency and economy.

- Reaction monitoring : TLC and HPLC are essential for tracking conversion and minimizing impurities.

Purification

- Post-reaction mixtures are typically extracted with organic solvents (e.g., ethyl acetate) and washed to remove inorganic salts.

- Column chromatography or recrystallization is employed to isolate the pure product.

- Characterization by NMR, MS, and elemental analysis confirms structure and purity.

Comparative Summary Table of Preparation Methods

| Method | Starting Material | Key Reagents/Conditions | Advantages | Disadvantages |

|---|---|---|---|---|

| Nucleophilic Aromatic Substitution | 3-chloropyrazin-2-amine + 2,6-difluorobenzylamine | Polar aprotic solvent, base, 80–150 °C | Simple setup, good regioselectivity | Longer reaction times, moderate yields |

| Pd-Catalyzed Cross-Coupling | 3-chloropyrazine derivative + 2,6-difluorobenzylamine | Pd catalyst, base, DME/H2O, 100–150 °C | High selectivity, good yields | Expensive catalyst, sensitive to conditions |

| Cu-Catalyzed Coupling | Similar to Pd method | CuI catalyst, base, DME/H2O, 100–150 °C | Cost-effective catalyst | Lower selectivity than Pd |

Additional Relevant Synthetic Insights

- The preparation of 3-chlorobenzylamine intermediates, which are crucial for the benzylation step, can be efficiently achieved via hydroxylamine-mediated transformations of halogenated benzyl compounds, yielding high purity amines with >85% yield.

- Halogenated pyrazines can be selectively functionalized using controlled halogenation and substitution sequences to achieve the desired substitution pattern before amination.

- Reaction conditions must be carefully optimized to prevent side reactions such as over-chlorination or defluorination, which can compromise the bioactivity and purity of the final compound.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing 3-chloro-N-(2,6-difluorobenzyl)pyrazin-2-amine, and how can reaction conditions be optimized?

- Methodology : The compound’s synthesis likely involves nucleophilic substitution between a pyrazin-2-amine derivative and 2,6-difluorobenzyl chloride. A common approach is to react 3-chloropyrazin-2-amine with 2,6-difluorobenzyl chloride in a polar aprotic solvent (e.g., DMF or THF) under basic conditions (e.g., K₂CO₃ or NaH) at 60–80°C for 12–24 hours . Optimization includes adjusting stoichiometry, temperature, and catalyst use (e.g., KI for SN2 reactions). Monitoring via TLC or HPLC ensures completion.

Q. How can the purity and identity of this compound be validated?

- Methodology : Use a combination of analytical techniques:

- NMR (¹H/¹³C) to confirm substitution patterns (e.g., aromatic protons at δ 7.2–8.0 ppm for pyrazine and δ 6.8–7.4 ppm for difluorobenzyl) .

- HRMS for molecular ion verification.

- HPLC with UV detection (λ = 254 nm) to assess purity (>95%).

- Elemental analysis for C, H, N, and Cl content.

Q. What are the stability and storage requirements for this compound?

- Methodology : Stability studies under varying conditions (temperature, humidity, light) are critical. Store at 2–8°C in amber vials under inert gas (N₂/Ar) to prevent hydrolysis or oxidation. Accelerated degradation studies (40°C/75% RH for 4 weeks) can assess shelf life .

Advanced Research Questions

Q. How can crystallographic data for this compound be obtained and refined?

- Methodology : Single-crystal X-ray diffraction (SC-XRD) is ideal. Crystallize the compound via slow evaporation (e.g., ethanol/water mixture). Use SHELXL for refinement, leveraging its robust handling of heavy atoms (Cl, F) and anisotropic displacement parameters. Key steps:

- Data collection : Bruker SMART APEXII CCD, Mo-Kα radiation (λ = 0.71073 Å) .

- Structure solution : Direct methods (SHELXT) followed by full-matrix least-squares refinement (SHELXL).

- Validation : Check R-factors (<5%), residual electron density, and CIF files via PLATON .

Q. What strategies resolve contradictions in bioactivity data between this compound and structurally related compounds (e.g., fluazinam)?

- Methodology : Perform comparative SAR studies:

- Functional group replacement : Replace Cl or F with other halogens to probe electronic effects.

- Docking simulations : Use AutoDock Vina to model interactions with target enzymes (e.g., fungal cytochrome bc1 for fluazinam analogs) .

- In vitro assays : Test against fungal/bacterial strains under standardized MIC protocols to correlate structure with activity.

Q. How can thermal decomposition pathways of this compound be characterized under high-temperature conditions?

- Methodology : Thermogravimetric analysis (TGA) coupled with GC-MS identifies degradation products. Key parameters:

- TGA : Heat from 25°C to 500°C at 10°C/min under N₂.

- GC-MS : Capture volatile fragments (e.g., HF, HCl, pyrazine derivatives) .

- Kinetic analysis : Apply the Flynn-Wall-Ozawa method to calculate activation energy (Ea) for decomposition.

Q. What computational methods predict the compound’s reactivity in nucleophilic aromatic substitution reactions?

- Methodology : Density Functional Theory (DFT) at the B3LYP/6-311+G(d,p) level:

- Calculate Fukui indices to identify electrophilic centers on the pyrazine ring.

- Simulate transition states for reactions with amines/thiols.

- Compare HOMO-LUMO gaps with experimental reaction rates .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.